molecular formula C27H32N4O5 B3303745 N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide CAS No. 921478-69-5

N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B3303745
CAS No.: 921478-69-5
M. Wt: 492.6 g/mol
InChI Key: XHEOFOBSWICBDB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a structurally complex molecule featuring a dihydropyridinone core substituted with a phenylpiperazine moiety and a 2,5-dimethoxyphenylacetamide group. This compound’s synthesis likely involves multi-step reactions, including condensation and functionalization of heterocyclic intermediates. For instance, phenylpiperazine derivatives are known for interactions with serotonin and dopamine receptors , while dihydropyridinones are explored as kinase inhibitors or antimicrobial agents . Crystallographic characterization of such compounds often employs SHELX software for structure refinement, a standard tool in small-molecule crystallography .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O5/c1-34-22-9-10-25(35-2)23(16-22)28-27(33)19-31-18-26(36-3)24(32)15-21(31)17-29-11-13-30(14-12-29)20-7-5-4-6-8-20/h4-10,15-16,18H,11-14,17,19H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEOFOBSWICBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperazine and pyridine rings, followed by the introduction of methoxy groups and the final acetamide formation. Common reagents used in these reactions include methanol, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Literature

The Pharmacopeial Forum lists compounds m , n , and o , which share acetamide and heterocyclic features with the target molecule but differ in core scaffolds and substituents :

Feature Target Compound Compound m
Core Structure 1,4-dihydropyridinone Diphenylhexane backbone
Key Substituents Phenylpiperazine, 2,5-dimethoxyphenyl 2,6-Dimethylphenoxy, tetrahydropyrimidinone
Functional Groups Methoxy, acetamide, tertiary amine Hydroxy, acetamide, dimethylphenoxy

The phenylpiperazine group in the target compound may enhance blood-brain barrier permeability compared to the dimethylphenoxy groups in compound m, which are bulkier and more lipophilic. This difference could influence receptor selectivity or metabolic stability.

Pyrrolidine-Based Analogues

describes a pyrrolidin-1-yl-substituted butenoic acid derivative with a triazine backbone . While structurally distinct, its 4-oxo-pyrrolidine moiety shares electronic similarities with the dihydropyridinone ring in the target compound. Both systems exhibit conjugated carbonyl groups, which may facilitate hydrogen bonding with biological targets. However, the pyrrolidine’s saturated ring likely reduces aromatic interactions compared to the dihydropyridinone’s partial unsaturation.

Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons

Though direct pharmacological data are absent, structural analysis permits inferences:

Property Target Compound Compound m Pyrrolidine Derivative
Solubility Moderate (methoxy groups enhance polarity) Low (lipophilic substituents) High (triazine polar backbone)
Metabolic Stability Susceptible to CYP450-mediated demethylation Stable (steric hindrance) Variable (amide hydrolysis)
Target Likelihood CNS receptors (phenylpiperazine) Protease inhibitors Enzyme inhibitors (triazine)

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Piperazine ring : Contributing to its receptor interaction capabilities.
  • Pyridine ring : Enhancing its biological activity through various interactions.
  • Methoxy groups : Affecting solubility and bioavailability.

The IUPAC name for this compound is N-(2,5-dimethoxyphenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide, with a molecular formula of C27H32N4O5 and a molecular weight of 484.57 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanisms include:

  • Inhibition of Efflux Pumps : The compound has been shown to inhibit multidrug resistance proteins (MRP), which are responsible for the efflux of anticancer drugs from cells. This inhibition can enhance the effectiveness of chemotherapy agents by increasing their intracellular concentration .
  • Receptor Modulation : The structural features allow it to bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various cell lines. For instance:

StudyCell LineActivity ObservedReference
Study 1A2780 (ovarian carcinoma)Inhibition of MRP1 activity
Study 2HeLa (cervical cancer)Increased drug sensitivity

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the methoxy groups and the piperazine moiety can significantly influence the biological potency of the compound. For example, compounds with specific substitutions have shown enhanced inhibitory effects against efflux pumps .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In a study involving efflux pump-overexpressing cell lines, the compound was able to reverse drug resistance in cancer cells by restoring sensitivity to conventional chemotherapy agents .
  • Neuropharmacology : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, warranting further investigation into their potential use in treating neurodegenerative diseases.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including condensation of the dihydropyridine core with phenylpiperazine and methoxy-substituted acetamide moieties. Key steps:

  • Core formation : The 1,4-dihydropyridine ring is constructed via Hantzsch-like cyclization under controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .
  • Functionalization : The phenylpiperazine group is introduced via nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .
  • Purification : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) ensure >95% purity. Automated reactors improve consistency in large-scale synthesis .

Basic: Which analytical techniques validate the compound’s structural integrity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of methoxy and phenylpiperazine groups. Aromatic protons appear at δ 6.8–7.4 ppm, while the dihydropyridine NH resonates near δ 8.2 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ at m/z 505.22) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98%) and identifies byproducts .

Advanced: How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps but require strict moisture control to avoid hydrolysis .
  • Catalyst screening : Testing bases (e.g., NaH vs. K2 _2CO3_3) can improve yields in acetamide coupling. For example, K2 _2CO3_3 in DMF at 50°C achieves 85% yield vs. 60% with NaH .
  • Temperature gradients : Slow heating (2°C/min) during cyclization reduces decomposition, as evidenced by TLC tracking .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?

Comparative studies with analogs show:

  • Methoxy groups : Enhance solubility and membrane permeability but may reduce metabolic stability.
  • Phenylpiperazine moiety : Critical for receptor binding (e.g., serotonin 5-HT1A_{1A} antagonism). Substitution with smaller groups (e.g., piperidine) decreases affinity by 10-fold .
    Methodology :
  • SAR studies : Synthesize derivatives with systematic substitutions and test in receptor-binding assays .
  • Computational docking : Predict interactions using AutoDock Vina with crystal structures of target proteins .

Advanced: How to resolve contradictions in reported biological activities across studies?

Discrepancies may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
  • Impurity interference : Re-test compounds after rigorous HPLC purification .
  • Pharmacokinetic factors : Evaluate bioavailability differences via rodent PK studies (plasma t1/2_{1/2}, Cmax_{max}) .

Basic: What functional groups contribute to this compound’s reactivity?

  • 1,4-Dihydropyridine core : Prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage .
  • Acetamide linker : Participates in hydrogen bonding with biological targets (confirmed by X-ray crystallography of analogs) .
  • Phenylpiperazine : Undergoes metabolic N-dealkylation; modify with electron-withdrawing groups to slow degradation .

Advanced: What strategies improve yield in large-scale synthesis?

  • Flow chemistry : Continuous flow reactors reduce reaction times (e.g., 2 hours vs. 12 hours in batch) and improve heat management .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer, recyclable solvent systems .
  • Byproduct recycling : Isolate unreacted intermediates via fractional distillation and reuse .

Advanced: How to design computational models to predict target interactions?

  • Molecular dynamics (MD) : Simulate binding to dopamine D2_2 receptors using GROMACS (50 ns trajectories, AMBER force field) .
  • QSAR modeling : Train models with IC50_{50} data from analogs to predict activity of new derivatives .

Basic: What are common byproducts, and how are they characterized?

  • Oxidation byproducts : 4-Oxopyridine derivatives form if the dihydropyridine core is exposed to air. Detect via HPLC retention time shifts .
  • Incomplete substitution : Residual chloro intermediates identified by MS/MS fragmentation patterns .

Advanced: How to validate the compound’s mechanism of action in cellular assays?

  • Receptor profiling : Radioligand binding assays (e.g., 3H^3H-spiperone for D2_2 receptors) quantify affinity (Ki_i) .
  • Pathway analysis : RNA-seq or phosphoproteomics post-treatment identifies downstream targets (e.g., MAPK/ERK modulation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

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